Methyl 5-cyano-2-isopropylnicotinate is a chemical compound that belongs to the class of nicotinates, characterized by the presence of both a cyano group and an isopropyl group attached to a nicotinate structure. Its molecular formula is , and it has a molecular weight of approximately 204.22 g/mol. This compound is noted for its potential applications in agriculture, particularly as a biocide or pest repellent, due to its structural properties that allow interaction with biological systems.
Methyl 5-cyano-2-isopropylnicotinate can be classified under:
The synthesis of methyl 5-cyano-2-isopropylnicotinate typically involves several methods, including:
The reactions are generally conducted in mild conditions, which enhances the feasibility for industrial-scale production. The use of continuous flow reactors may optimize yields and improve efficiency.
The molecular structure of methyl 5-cyano-2-isopropylnicotinate can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 204.22 g/mol |
InChI | InChI=1S/C11H12N2O2/c1-7(2)10-9(11(14)15-3)4-8(5-12)6-13-10/h4,6-7H,1-3H3 |
Methyl 5-cyano-2-isopropylnicotinate can participate in various chemical reactions:
Reagents such as potassium permanganate (for oxidation), lithium aluminum hydride (for reduction), and various nucleophiles (for substitution) are commonly used. The specific conditions (temperature, solvent, catalyst) vary depending on the desired reaction pathway.
The compound exhibits typical characteristics associated with organic compounds, including:
Key chemical properties include:
Methyl 5-cyano-2-isopropylnicotinate has several scientific uses, particularly in:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: